Methyl 2-(Boc-amino)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

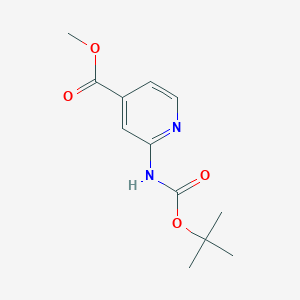

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCLGBJFBGZAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681049 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639091-75-1 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(Boc-amino)isonicotinate CAS number 639091-75-1

An In-Depth Technical Guide to Methyl 2-(Boc-amino)isonicotinate (CAS: 639091-75-1)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 2-(tert-butoxycarbonylamino)isonicotinate, a key pyridine-based building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights into the compound's synthesis, characterization, reactivity, and application, grounded in established chemical principles.

Core Compound Identity and Significance

This compound, identified by CAS Number 639091-75-1, is a difunctional organic molecule.[1][2] It incorporates a pyridine ring functionalized with a methyl ester at the C4 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position.[2] This specific arrangement makes it a highly valuable intermediate. The Boc group provides a robust, acid-labile protecting group for the amine, allowing for selective reactions at other sites on the molecule.[3][4] The methyl ester and the pyridine ring itself offer additional handles for synthetic modification.

Its structural components are frequently found in biologically active molecules, making this compound a strategic starting point for synthesizing novel pharmaceutical candidates, particularly in areas like neurological disorders and bioconjugation.[5][6]

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference. These values are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 639091-75-1 | [1][2][7] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][7] |

| Molecular Weight | 252.27 g/mol | [2][7] |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | [2] |

| Appearance | White to pale-yellow solid | [1][7] |

| Boiling Point | 325.534 °C at 760 mmHg | [8][9] |

| Density | 1.204 g/cm³ | [8] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for confirming the structure and purity of the synthesized compound. The spectrum is distinct and provides unambiguous verification.

A typical ¹H NMR spectrum recorded in DMSO-d₆ shows the following key signals:[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 10.14 | Singlet (s) | 1H | N-H (Amide) | The amide proton is deshielded and typically appears as a broad or sharp singlet downfield. |

| 8.43 | Doublet of doublets (dd) | 1H | Pyridine C5-H | This proton is coupled to both the C6-H and C3-H, resulting in a dd splitting pattern. |

| 8.33 | Singlet (s) | 1H | Pyridine C3-H | This proton shows minimal coupling to adjacent protons, appearing as a singlet or a finely split multiplet. |

| 7.45 | Doublet of doublets (dd) | 1H | Pyridine C6-H | Coupled to the C5-H, this proton appears as a doublet of doublets upfield from the other ring protons. |

| 3.89 | Singlet (s) | 3H | O-CH₃ (Ester) | The three equivalent protons of the methyl ester group appear as a sharp singlet. |

| 1.48 | Singlet (s) | 9H | C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal. |

Synthesis and Purification: A Validated Protocol

The most direct and widely employed synthesis route involves the N-acylation of the parent amine, Methyl 2-aminoisonicotinate, with di-tert-butyl dicarbonate (Boc₂O).[7] This method is reliable, high-yielding, and proceeds under mild conditions.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and designed for robust reproducibility.[7]

Materials:

-

Methyl 2-aminoisonicotinate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

tert-Butanol (t-BuOH) (approx. 40 mL per gram of starting amine)

-

500 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Filtration apparatus

Procedure:

-

Vessel Preparation: Charge a 500 mL round-bottomed flask with Methyl 2-aminoisonicotinate (e.g., 5.0 g, 32.9 mmol).

-

Solvent Addition: Suspend the starting material in tert-butanol (200 mL). The use of t-BuOH is advantageous as it is a good solvent for both reactants and is less nucleophilic than other alcohols, preventing side reactions.

-

Reagent Addition: To the stirring suspension, add di-tert-butyl dicarbonate (7.53 g, 34.5 mmol) in one portion. A slight molar excess of Boc₂O ensures the complete conversion of the starting amine.

-

Reaction Conditions: Vent the flask (e.g., with a needle) to allow for the release of CO₂ gas, a byproduct of the reaction. Place the flask in a preheated oil bath at 50°C.

-

Reaction Execution: Allow the reaction mixture to stir overnight (approx. 18-24 hours). The elevated temperature facilitates the reaction without causing significant degradation of the Boc group.

-

Monitoring: After the reaction period, check for the completion of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS), to confirm the disappearance of the starting material.[7]

-

Workup and Isolation: Once complete, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the t-BuOH upon cooling.

-

Purification: Collect the white solid product by filtration. In many cases, the purity of the filtered material is sufficient for subsequent steps without further purification.[7] If needed, the solid can be washed with a cold non-polar solvent like hexane to remove any residual unreacted Boc₂O.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.[3] Its key feature is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) while being readily removable under acidic conditions.[4]

Deprotection Mechanism: The cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).[3][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged, and subsequent decarboxylation to yield the free amine.

Caption: Acid-catalyzed deprotection of the Boc group.

This controlled "unmasking" of the 2-amino group allows it to be used for subsequent coupling reactions (e.g., amide bond formation, nucleophilic aromatic substitution) after other synthetic transformations have been performed on the molecule.

Reactions at the Ester and Pyridine Ring

-

Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using standard basic conditions (e.g., LiOH, NaOH). This acid can then be activated and coupled with amines to form amides, a common linkage in pharmaceutical compounds.

-

Pyridine Ring Functionalization: The pyridine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution under certain conditions. The nitrogen atom can also be quaternized or oxidized.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted, general laboratory best practices are required when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[11]

-

Skin and Eye Contact: The compound may cause skin and eye irritation.[11] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1]

Conclusion

This compound is a synthetically versatile and valuable building block. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists and organic synthesis professionals. The strategic placement of the acid-labile Boc-protected amine and the modifiable methyl ester on a pyridine scaffold provides a robust platform for the construction of complex molecular architectures and the development of novel, high-value chemical entities.

References

- ResearchGate.

- MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

- Autech Industry Co.,Limited. CAS 639091-75-1 | Methyl 2-(Boc-Amino)

- MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

- Chemsrc. Methyl 2-(Boc-amino)

- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 639091-75-1. [Link]

- LookChem. Methyl 2-(tert-butoxycarbonyl)

- PubChem. Methyl 2-(Boc-amino)

- Google Patents.

- Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China. [Link]

- Google Patents.

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- PubChem.

- Mol-Instincts. methyl 2-(tert-butoxycarbonylamino)

- Wikipedia.

- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

- RSC Publishing. Dual protection of amino functions involving Boc. [Link]

- PubChem. 2-(Boc-amino)pyridine. [Link]

- The Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-acetylpyridine-4-carboxylate: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. [Link]

- ResearchGate.

- CP Lab Safety. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic Acid. [Link]

Sources

- 1. CAS 639091-75-1|this compound [rlavie.com]

- 2. This compound | C12H16N2O4 | CID 52988139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CAS#:639091-75-1 | Chemsrc [chemsrc.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 639091-75-1 Name: [xixisys.com]

- 10. rsc.org [rsc.org]

- 11. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

physical properties of Methyl 2-(Boc-amino)isonicotinate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(Boc-amino)isonicotinate

Introduction

In the landscape of modern medicinal chemistry and drug discovery, functionalized heterocyclic compounds serve as indispensable building blocks for constructing novel therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their prevalence in numerous FDA-approved drugs and their ability to engage in critical biological interactions.[1] this compound, a bifunctional molecule featuring a protected amine and a methyl ester on a pyridine scaffold, represents a versatile intermediate for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino group under a wide range of reaction conditions, yet it can be removed under specific acidic conditions, allowing for sequential and controlled synthetic transformations.[2][3]

This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates essential data, presents validated analytical protocols, and offers insights into the practical handling and application of this key synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is identified by a unique CAS Registry Number and is described by several systematic names.

-

IUPAC Name: methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate[4]

-

Synonyms: Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate, Methyl 2-(tert-butoxycarbonylamino)pyridine-4-carboxylate, 2-Boc-amino-isonicotinic acid methyl ester[4][6][7]

The molecule's structure, featuring a pyridine ring substituted at the 2- and 4-positions, is fundamental to its reactivity and utility.

Caption: 2D Structure of this compound.

Table 1: Molecular Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][5][6] |

| Molecular Weight | 252.27 g/mol | [4][5] |

| Exact Mass | 252.11100700 Da | [4] |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | [4] |

| InChIKey | TZCLGBJFBGZAQO-UHFFFAOYSA-N |[4] |

Core Physical Properties

The physical properties of a compound dictate its behavior in different environments, influencing everything from reaction setup and solvent selection to purification and formulation.

Table 2: Summary of Physical Properties

| Property | Value | Comments | Source |

|---|---|---|---|

| Appearance | White to pale-yellow solid | Observed during synthesis and handling. | [5][6] |

| Melting Point | N/A | Not consistently reported in public literature. Must be determined experimentally. | [8] |

| Boiling Point | 325.53 °C at 760 mmHg | Calculated value. Decomposition may occur at this temperature. | [8] |

| Density | 1.204 g/cm³ | Calculated value. | [8] |

| Solubility | Slightly soluble in water | Predicted based on related structures like Methyl isonicotinate. Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate). | [9] |

| LogP (XLogP3) | 1.5 | Calculated value, indicating moderate lipophilicity. | [4] |

| Flash Point | 150.68 °C | Calculated value. |[8] |

Field Insights on Physical Properties:

-

Appearance and Purity: The compound is typically isolated as a white solid.[5] A pale-yellow coloration may indicate the presence of impurities and warrants further purification, typically by filtration or recrystallization, to achieve >98% purity for synthetic applications.[10]

-

Solubility and Reaction Conditions: The moderate LogP value suggests that while solubility in purely aqueous systems is limited, it is readily soluble in a range of organic solvents. For synthetic reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable. For purification via column chromatography, a mobile phase of ethyl acetate and hexanes is effective.

-

Thermal Stability: While the calculated boiling point is high, it is crucial to recognize that Boc-protected amines can be thermally labile. Prolonged heating at high temperatures can lead to deprotection or decomposition. Therefore, reactions are typically conducted at moderate temperatures (e.g., 0 °C to 50 °C), and solvent removal should be performed under reduced pressure.[5]

Spectroscopic Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized material. The following data are consistent with the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary technique for structural confirmation. The spectrum provides distinct signals for each unique proton environment in the molecule.

Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.14 | s | 1H | N-H (carbamate) |

| 8.43 | dd, J=5.0, 0.8 Hz | 1H | Pyridine H -6 |

| 8.33 | s | 1H | Pyridine H -3 |

| 7.45 | dd, J=5.0, 1.5 Hz | 1H | Pyridine H -5 |

| 3.89 | s | 3H | -OCH₃ (ester) |

| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |

(Source:[5])

Expert Analysis:

-

The singlet at 10.14 ppm is characteristic of the carbamate N-H proton and is a key indicator of successful Boc protection.

-

The downfield signals between 7.45 and 8.43 ppm correspond to the three protons on the substituted pyridine ring, with their splitting patterns confirming the 2,4-substitution pattern.

-

The sharp singlets at 3.89 ppm and 1.48 ppm represent the methyl ester and the nine equivalent protons of the tert-butyl group, respectively, confirming the presence of both key functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While specific experimental spectra are not widely published, the expected characteristic absorption bands can be predicted based on the structure.

Expected IR Absorption Bands:

-

~3400-3200 cm⁻¹ (N-H Stretch): A moderate to sharp peak corresponding to the stretching vibration of the N-H bond in the Boc-carbamate group.

-

~3000-2850 cm⁻¹ (C-H Stretch): Aliphatic C-H stretching from the methyl and tert-butyl groups.

-

~1750-1710 cm⁻¹ (C=O Stretch): Two distinct, strong absorption bands are expected in this region. One for the ester carbonyl (~1725 cm⁻¹) and one for the carbamate carbonyl (~1715 cm⁻¹).

-

~1600-1450 cm⁻¹ (C=C and C=N Stretch): Aromatic ring stretching vibrations from the pyridine core.

-

~1250-1150 cm⁻¹ (C-O Stretch): Strong bands corresponding to the C-O stretching of the ester and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₂H₁₆N₂O₄), the expected monoisotopic mass is 252.1110 Da.[4] In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z ≈ 253.1.

Experimental Protocols for Synthesis and Characterization

Trustworthiness in chemical research stems from reproducible and verifiable protocols. The following sections detail a standard synthesis and a robust analytical workflow.

Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[5]

Materials:

-

Methyl 2-aminoisonicotinate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

tert-Butanol (t-BuOH) (approx. 40 mL per gram of starting material)

-

Round-bottomed flask, magnetic stirrer, heating mantle/oil bath

Procedure:

-

Charge a round-bottomed flask with Methyl 2-aminoisonicotinate (1.0 eq) and suspend it in t-BuOH.

-

Begin vigorous stirring to ensure the suspension is homogenous.

-

To the stirring solution, add di-tert-butyl dicarbonate (1.05 eq) portion-wise.

-

Vent the flask (e.g., with a needle) to release CO₂ gas that evolves during the reaction.

-

Heat the reaction mixture to 50 °C in an oil bath and let it stir overnight (18-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until near-complete conversion of the starting material is observed.

-

Cool the mixture to room temperature. The product often precipitates as a solid.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold t-BuOH or hexanes.

-

The resulting white solid can be taken on for further use if purity is sufficient, or it can be further purified by recrystallization or column chromatography.

Quality Control and Characterization Workflow

A self-validating workflow ensures that the material produced meets the required standards of identity, purity, and quality before its use in subsequent applications.

Caption: A typical quality control workflow for certifying a synthetic intermediate.

Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[6] Long-term storage at room temperature is generally acceptable if the container is well-sealed and kept in a dry environment.

-

Chemical Stability: The Boc protecting group is stable to basic conditions, nucleophiles, and reductive conditions. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This differential stability is the cornerstone of its utility in multi-step synthesis.[3][11] The ester group is susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Relevance in Drug Discovery

The aminopyridine structural motif is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds and other interactions within the active sites of enzymes and receptors.[12] Molecules like this compound serve as critical starting materials for synthesizing libraries of compounds for screening. The Boc-protected amine allows for modifications at other positions of the pyridine ring before its deprotection and subsequent functionalization, enabling the creation of diverse and complex drug candidates, including potential inhibitors for targets like histone deacetylase (HDAC) and cyclin-dependent kinases (CDK).[13]

Conclusion

This compound is a well-characterized and highly valuable intermediate for chemical synthesis. Its physical properties—a stable solid with moderate lipophilicity and good solubility in organic solvents—make it straightforward to handle in a laboratory setting. Its spectroscopic profile is distinct and allows for unambiguous confirmation of its structure and purity. By understanding and applying the data and protocols outlined in this guide, researchers can confidently and effectively utilize this versatile building block to advance their projects in drug discovery and materials science.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (2025). This compound.

- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery.

- BioOrganics. (n.d.). This compound.

- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).

- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Methyl isonicotinate.

- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.

- Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

- PubChem. (n.d.). Methyl 2-amino-6-(aminomethyl)isonicotinate. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.

- Shanghai Sunway Pharm Co., Ltd. (n.d.). methyl 2-(tert-butoxycarbonyl)isonicotinate.

- ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins.

- ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 3. Amino Protecting Groups Stability [organic-chemistry.org]

- 4. This compound | C12H16N2O4 | CID 52988139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 639091-75-1|this compound [rlavie.com]

- 7. methyl 2-(tert-butoxycarbonyl)isonicotinate - CAS:639091-75-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | CAS#:639091-75-1 | Chemsrc [chemsrc.com]

- 9. Methyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]

- 10. BioOrganics [bioorganics.biz]

- 11. rsc.org [rsc.org]

- 12. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-(Boc-amino)isonicotinate: Properties, Synthesis, and Applications

Introduction

Methyl 2-(Boc-amino)isonicotinate is a pivotal chemical intermediate, strategically employed in the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, featuring a pyridine-4-carboxylate (isonicotinate) core, is of significant interest to researchers in drug discovery. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino function, coupled with a methyl ester at the C4 position, renders it a versatile and bifunctional building block. This guide provides an in-depth examination of its core properties, a validated synthesis protocol, robust characterization methods, and its strategic applications, tailored for professionals in pharmaceutical research and chemical development.

Core Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a well-defined, stable white solid under standard conditions.[1] Its key identifiers and computed properties are summarized below, providing a quantitative foundation for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem[2] |

| Molecular Weight | 252.27 g/mol | PubChem, ChemicalBook[1][2][3] |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | PubChem[2] |

| CAS Number | 639091-75-1 | ChemicalBook, PubChem[1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | PubChem[2] |

| Appearance | White Solid | ChemicalBook[1] |

Synthesis and Purification

The most reliable and widely adopted synthesis of this compound involves the protection of the primary amine of its precursor, Methyl 2-aminoisonicotinate. This reaction is a cornerstone of modern organic chemistry, valued for its high efficiency and selectivity.

Synthetic Strategy: The Logic of Boc Protection

The choice of the Boc group is deliberate and strategic. It is an ideal protecting group for the amino function due to its robustness under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenolysis) while being readily cleavable under mild acidic conditions. The reagent of choice, di-tert-butyl dicarbonate (Boc₂O), reacts cleanly with the nucleophilic amine of Methyl 2-aminoisonicotinate. The reaction is typically conducted in a suitable solvent like tert-Butanol (t-BuOH) and gently heated to ensure complete conversion.[1] This straightforward protection scheme allows chemists to mask the reactivity of the amine, enabling selective modification at other sites of the molecule in subsequent synthetic steps.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction completion is monitored analytically, ensuring a high-purity product.

Reagents:

-

Methyl 2-aminoisonicotinate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

tert-Butanol (t-BuOH) (approx. 40 mL per gram of starting material)

Procedure:

-

A round-bottomed flask is charged with Methyl 2-aminoisonicotinate (e.g., 5.0 g, 32.9 mmol) and suspended in t-BuOH (200 mL).[1]

-

The flask is equipped with a magnetic stirrer, and the suspension is agitated to ensure homogeneity.

-

To this stirring solution, di-tert-butyl dicarbonate (7.53 g, 34.5 mmol) is added in one portion.[1]

-

The flask is vented to accommodate potential CO₂ evolution and placed in a preheated oil bath at 50°C.[1]

-

The reaction mixture is stirred overnight (approx. 18-22 hours).

-

In-Process Control (IPC): Reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the near-complete conversion of the starting material.[1] This step is critical for ensuring the reaction has reached its endpoint before proceeding to workup.

-

Upon confirmation of completion, the mixture is cooled to room temperature.

-

The resulting solid product is collected by vacuum filtration.

-

The collected white solid is washed with a small amount of cold solvent (e.g., t-BuOH or hexane) to remove any residual impurities.

-

The product is dried under vacuum to yield this compound as a white solid.[1] Typically, this procedure yields a product of sufficient purity (>95%) that no further purification, such as column chromatography, is required.[1]

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is non-negotiable in chemical synthesis. A combination of spectroscopic techniques provides irrefutable evidence of the product's identity and purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the primary tool for structural elucidation. The spectrum provides a unique fingerprint, confirming the presence of all key functional groups. The reported ¹H NMR data for this compound is as follows: ¹H NMR (400 MHz, DMSO-d₆) δ 10.14 (s, 1H), 8.43 (dd, J=5.0, 0.8 Hz, 1H), 8.33 (s, 1H), 7.45 (dd, J=5.0, 1.5 Hz, 1H), 3.89 (s, 3H), 1.48 (s, 9H).[1]

¹H NMR Peak Assignment:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.14 | Singlet (s) | 1H | N-H | The downfield shift is characteristic of an amide proton. |

| 8.43 | Doublet of doublets (dd) | 1H | Pyridine C6-H | Aromatic proton adjacent to the nitrogen atom. |

| 8.33 | Singlet (s) | 1H | Pyridine C3-H | Aromatic proton adjacent to two substituents. |

| 7.45 | Doublet of doublets (dd) | 1H | Pyridine C5-H | Aromatic proton coupled to the C6-H. |

| 3.89 | Singlet (s) | 3H | O-CH₃ | Protons of the methyl ester group. |

| 1.48 | Singlet (s) | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group in the Boc protector. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS serves a dual purpose. The liquid chromatography component separates the product from any unreacted starting materials or byproducts, giving a clear indication of purity. The mass spectrometry component provides the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the target compound, confirming its formation. This technique is essential for the in-process control mentioned in the synthesis protocol.[1]

Caption: Workflow for the Spectroscopic Characterization and Validation.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end product but a high-value starting material. Its utility stems from the orthogonal reactivity of its functional groups.

A Versatile Heterocyclic Scaffolding Unit

Heterocyclic compounds, particularly those containing a pyridine ring, form the core of a vast number of pharmaceuticals. This compound provides a pre-functionalized pyridine scaffold. The Boc-protected amine at the 2-position and the ester at the 4-position allow for sequential and directed modifications, making it a key precursor in the synthesis of complex drug candidates, especially in oncology and neurobiology.[][5]

Strategic Deprotection and Derivatization

The true power of this building block is realized in multi-step synthesis. A typical synthetic sequence might involve:

-

Modification: A chemist might first perform a reaction that modifies the methyl ester (e.g., saponification to the carboxylic acid followed by amide coupling) or the pyridine ring itself. The Boc group remains intact, preventing interference from the amine.

-

Deprotection: The Boc group is then selectively removed using an acid (e.g., trifluoroacetic acid or HCl in dioxane), cleanly liberating the free amine.

-

Further Functionalization: This newly revealed amine is now available for a host of reactions, most commonly amide bond formation, to connect this fragment to another part of a target molecule.

This controlled, stepwise approach is fundamental to the construction of complex, biologically active molecules and is a cornerstone of modern drug discovery programs.[] The strategic introduction of methyl groups into drug molecules can also favorably modulate their physicochemical, pharmacodynamic, and pharmacokinetic properties.[6]

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. While specific toxicity data is limited, related compounds like methyl isonicotinate are known to cause skin, eye, and respiratory irritation.[7] It is prudent to handle this compound with similar precautions to minimize exposure.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined properties, straightforward and high-yielding synthesis, and, most importantly, its capacity for controlled, sequential chemical modification make it an invaluable asset for researchers and scientists. Its strategic use enables the efficient and logical construction of novel molecular entities, accelerating the discovery and development of next-generation therapeutics.

References

- Methyl 2-(Boc-amino)

- This compound.

- Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate.

- Synthesis of (a)

- The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates.

- CAS 639091-75-1|Methyl 2-(Boc-Amino)

- Methyl isonicotin

- [Application of methyl in drug design].

- Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C12H16N2O4 | CID 52988139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Methyl 2-(Boc-amino)isonicotinate in Organic Solvents

Introduction

Methyl 2-(Boc-amino)isonicotinate is a pivotal intermediate in contemporary pharmaceutical research and drug development. As a derivative of isonicotinic acid, it serves as a versatile building block for the synthesis of complex heterocyclic compounds, which are prominent scaffolds in a multitude of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role, masking the reactivity of the amino group to enable selective chemical transformations at other positions of the pyridine ring.[1]

A thorough understanding of the solubility of this intermediate in various organic solvents is paramount for its effective utilization in a laboratory setting. Solubility dictates the choice of reaction media, purification strategies such as recrystallization and chromatography, and formulation approaches. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties and supported by empirical evidence from synthetic methodologies. Furthermore, it equips researchers with detailed protocols to quantitatively and qualitatively assess its solubility in their own experimental contexts.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 639091-75-1 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to pale-yellow solid | [2] |

| XLogP3 (Computed) | 1.5 | [1] |

The presence of both a lipophilic tert-butyl group and a polar carbamate, coupled with the aromatic pyridine ring and a methyl ester, results in a molecule with a balanced polarity. The computed XLogP3 value of 1.5 suggests a moderate lipophilicity, predicting a preference for organic solvents over water.[1]

Theoretical Framework and Qualitative Solubility Analysis

The solubility of this compound is governed by the interplay of its constituent functional groups and their interactions with the solvent. The large, nonpolar tert-butyl group of the Boc moiety significantly influences its solubility profile, generally enhancing its solubility in less polar organic solvents. Conversely, the polar carbamate linkage, the pyridine nitrogen, and the ester carbonyl group can engage in dipole-dipole interactions and hydrogen bonding with protic and polar aprotic solvents.

Evidence from synthetic procedures provides valuable qualitative insights into its solubility. One common synthesis involves the reaction of methyl 2-aminoisonicotinate with di-tert-butyl dicarbonate in tert-butanol (t-BuOH).[2] The product, this compound, is isolated by filtration after cooling the reaction mixture, which indicates that it has limited solubility in cold t-BuOH.[2] The use of Dimethyl Sulfoxide-d6 (DMSO-d6) as a solvent for ¹H NMR analysis confirms its solubility in this highly polar aprotic solvent.[2]

Furthermore, the solubility of structurally similar compounds can offer predictive value. For instance, 2-(Boc-amino)pyridine is reported to have good solubility in dichloromethane (DCM) and N,N-dimethylformamide (DMF), but poor solubility in water.[3] The parent compound, methyl isonicotinate, is known to be soluble in chloroform and ethyl acetate, with slight solubility in water.[4] Purification of related Boc-protected amines and isonicotinate derivatives often employs column chromatography with mobile phases consisting of ethyl acetate/petroleum ether or chloroform/methanol mixtures, implying solubility in these systems.[5][6][7]

Based on these observations, a qualitative solubility profile for this compound in common organic solvents can be predicted.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | Soluble | Good solvent for many Boc-protected compounds.[3] |

| Chloroform | Chlorinated | Soluble | Similar to DCM; used in purification of related compounds.[6][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity accommodates the polar groups of the molecule.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a solvent for NMR analysis.[2] |

| Ethyl Acetate | Ester | Soluble | A moderately polar solvent; used in chromatography of related compounds.[5][9] |

| Acetone | Ketone | Soluble | A polar aprotic solvent capable of dissolving a range of organic compounds. |

| Methanol | Polar Protic | Sparingly Soluble | Can engage in hydrogen bonding, but the nonpolar regions may limit high solubility. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol. |

| tert-Butanol | Polar Protic | Sparingly to Insoluble (cold) | Inferred from synthesis and isolation procedure.[2] |

| Hexanes/Petroleum Ether | Nonpolar | Insoluble | The polarity of the carbamate, ester, and pyridine ring is too high for these nonpolar solvents. |

| Water | Aqueous | Insoluble | The lipophilic Boc group and overall organic character suggest poor aqueous solubility.[3] |

Experimental Protocols for Solubility Determination

To provide researchers with the tools to precisely determine the solubility of this compound in their specific solvent systems and conditions, the following detailed experimental protocols are provided.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Caption: A logical workflow for determining the solubility of a compound.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the approximate solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DCM, Ethyl Acetate, Methanol, Hexanes)

-

Small vials or test tubes (e.g., 1-2 mL capacity)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound and add it to a clean, dry vial.

-

Add the selected solvent to the vial in 0.1 mL increments.

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Continue adding solvent until the solid is completely dissolved or a total volume of 1 mL has been added.

-

Record the volume of solvent required to dissolve the compound.

Interpretation of Results:

-

Soluble: Dissolves in < 0.5 mL of solvent.

-

Sparingly Soluble: Dissolves in 0.5 - 1.0 mL of solvent.

-

Insoluble: Does not fully dissolve in 1.0 mL of solvent.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To accurately determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with secure caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed collection vials

-

Analytical balance (4-decimal place)

-

Oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a flask (ensure undissolved solid is present).

-

Add a known volume of the selected organic solvent to the flask.

-

Seal the flask and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed collection vial.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or an oven set to a temperature below the compound's melting point.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

Calculation:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

Conclusion

References

- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Methyl isonicotinate.

- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).

- Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0).

- Der Pharma Chemica. (n.d.). Scholars Research Library.

- ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate.

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

- PubChem. (n.d.). Methyl isonicotinate.

- Wikipedia. (n.d.). 2-Aminopyridine.

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.

- Patsnap. (n.d.). Crystallization method of Boc-amino acid.

- Environmental Protection Agency. (n.d.). Aminopyridines.

- The Royal Society of Chemistry. (2007). An integrated flow and microwave approach to a broad spectrum kinase inhibitor.

- ResearchGate. (n.d.). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters.

Sources

- 1. This compound | C12H16N2O4 | CID 52988139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 4. Methyl isonicotinate CAS#: 2459-09-8 [m.chemicalbook.com]

- 5. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(Boc-amino)isonicotinate

<_ _>

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(Boc-amino)isonicotinate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the foundational principles dictating the spectral appearance, offers field-proven protocols for sample preparation and data acquisition, and provides a detailed, peak-by-peak assignment of the proton signals. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for the structural elucidation of this and similar substituted pyridine derivatives.

Introduction: The Structural Significance of this compound

Methyl 2-(tert-butoxycarbonylamino)isonicotinate is a key building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure combines a pyridine ring, an ester, and a Boc-protected amine, functionalities that are prevalent in pharmacologically active molecules.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the identity and purity of such molecules. Specifically, ¹H NMR provides a rapid and definitive fingerprint of the molecular structure by probing the chemical environment of every proton.

This guide will dissect the ¹H NMR spectrum of this compound, providing clarity on:

-

The characteristic chemical shifts of the pyridine ring protons.

-

The diagnostic signals of the methyl ester and the tert-butoxycarbonyl (Boc) protecting group.

-

The spin-spin coupling patterns that reveal the connectivity of the molecule.

-

A robust, step-by-step protocol for acquiring a high-quality spectrum.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently for spectral assignments.

Caption: Molecular structure of this compound with proton numbering.

Principles of ¹H NMR and Spectral Prediction

The chemical shift (δ) of a proton in an NMR spectrum is primarily determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[5] In this compound, the key structural features influencing the spectrum are:

-

The Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, causing all ring protons to resonate in the downfield aromatic region (typically δ 7.0-9.0 ppm).[4] Protons closer to the nitrogen (α-protons, like H-6) are the most deshielded.[4][6]

-

The Boc Group: The tert-butyl group consists of nine chemically equivalent protons. This results in a very distinct, large singlet in the upfield region (typically δ 1.4-1.5 ppm), which is a hallmark of successful Boc protection.[7] The carbamate N-H proton signal is often broad and its position can vary depending on solvent and concentration.[7]

-

The Methyl Ester: The methyl group is attached to an oxygen atom, which deshields the protons, causing them to appear as a singlet typically in the δ 3.5-4.0 ppm region.[8]

Spin-spin coupling (J-coupling) provides information about proton connectivity. Protons on adjacent carbons "split" each other's signals into multiplets. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds and the dihedral angle between the protons. For pyridine systems, typical coupling constants are:

-

³J (ortho coupling): ~4-6 Hz[4]

-

⁴J (meta coupling): ~1-3 Hz[4]

-

⁵J (para coupling): ~0-1 Hz (often not resolved)[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is critical for obtaining a high-resolution, reproducible spectrum. The following workflow is a self-validating system designed to minimize common sources of error.

Materials and Reagents

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR grade

-

Pasteur Pipette and bulb

-

Small vial for dissolution

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[9][10] Using a vial for the initial dissolution step is preferable as it allows for better mixing and visual confirmation of complete dissolution before transfer to the NMR tube.[9]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[9][12] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper instrument shimming.[12][13]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution free of particulate matter is essential for high-quality spectra, as solids can interfere with magnetic field homogeneity and lead to poor resolution.[9][12][14]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any potential microparticulates, a small piece of cotton or Kimwipe can be placed in the pipette to act as a filter.[10]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Setup and Data Acquisition

The following steps outline a standard acquisition procedure on a modern NMR spectrometer (e.g., a 400 MHz instrument).

-

Sample Insertion: Insert the NMR tube into a spinner turbine, ensuring the correct depth using the instrument's depth gauge.[15] Insert the sample into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field.[14] Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.[13][16]

-

Tuning and Matching: The probe must be tuned to the resonance frequency of the protons (¹H). This ensures maximum energy transfer and sensitivity.[17]

-

Acquisition Parameters:

-

Experiment: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): For a sample of this concentration (5-10 mg), 8 or 16 scans are usually adequate.[18]

-

Receiver Gain (RG): Use the automated receiver gain setting ('rga') to optimize the signal detection without overloading the receiver.

-

-

Initiate Acquisition: Start the experiment. Acquisition should take only a few minutes.

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed into the frequency-domain spectrum. Standard processing involves:

-

Phase Correction: Adjusting the phase to ensure all peaks are positive and have a flat baseline.

-

Baseline Correction: Correcting any baseline distortions.

-

Referencing: Calibrating the chemical shift scale. The residual solvent peak is used as an internal reference (e.g., CDCl₃ at δ 7.26 ppm or DMSO-d₆ at δ 2.50 ppm).[7]

-

Integration: Integrating the area under each peak to determine the relative number of protons it represents.

-

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Spectral Analysis and Peak Assignment

The ¹H NMR spectrum of this compound exhibits several distinct signals. The following analysis is based on a spectrum recorded in DMSO-d₆ at 400 MHz, with assignments corroborated by literature data.[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| A | 10.14 | Singlet (broad) | 1H | - | NH -Boc |

| B | 8.43 | Doublet | 1H | J = 5.0 Hz | H-6 (Pyridine) |

| C | 8.33 | Singlet | 1H | - | H-3 (Pyridine) |

| D | 7.45 | Doublet of Doublets | 1H | J = 5.0, 1.5 Hz | H-5 (Pyridine) |

| E | 3.89 | Singlet | 3H | - | O-CH ₃ (Ester) |

| F | 1.48 | Singlet | 9H | - | C(CH ₃)₃ (Boc) |

Detailed Peak-by-Peak Interpretation

-

Signal F (δ 1.48 ppm): This intense singlet integrating to nine protons is the unmistakable signature of the tert-butyl group of the Boc protector.[1][7] Its high-field position and singlet nature are due to the nine equivalent, shielded methyl protons.

-

Signal E (δ 3.89 ppm): A sharp singlet integrating to three protons, this signal is assigned to the methyl protons of the ester group.[1] The adjacent electronegative oxygen atom deshields these protons, shifting them downfield relative to alkyl C-H protons.

-

The Aromatic Region (δ 7.4-8.5 ppm):

-

Signal B (δ 8.43 ppm): This downfield signal is assigned to H-6 . Its position as the most downfield of the ring protons is consistent with its α-position relative to the ring nitrogen.[4] It appears as a doublet due to ortho-coupling (³J) with H-5, with a typical coupling constant of 5.0 Hz.[1]

-

Signal C (δ 8.33 ppm): This signal, appearing as a sharp singlet, is assigned to H-3 . It is adjacent to two substituted carbons (C-2 and C-4), so it shows no significant ortho or meta coupling to other protons, resulting in a singlet.

-

Signal D (δ 7.45 ppm): Assigned to H-5 , this signal appears as a doublet of doublets. It is split into a doublet by the ortho-coupled H-6 (³J = 5.0 Hz) and further split into a smaller doublet by the meta-coupled H-3 (⁴J = 1.5 Hz).[1] This fine splitting pattern is definitive for the H-5 position in this substitution pattern.

-

-

Signal A (δ 10.14 ppm): This broad singlet, integrating to one proton, is assigned to the N-H proton of the carbamate.[1] Its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding effects. Its downfield position in DMSO-d₆ is typical for amide/carbamate N-H protons.

Conclusion

The ¹H NMR spectrum provides an unambiguous structural confirmation of this compound. Each functional group—the Boc-protected amine, the methyl ester, and the substituted pyridine core—gives rise to characteristic signals with predictable chemical shifts and coupling patterns. The large singlet of the Boc group at ~1.5 ppm, the methyl ester singlet at ~3.9 ppm, and the distinct downfield pattern of the three pyridine protons provide a unique spectral fingerprint. By following the robust experimental protocols outlined in this guide, researchers can reliably obtain high-quality data for accurate structural verification, purity assessment, and reaction monitoring in their drug discovery and development endeavors.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University of Wisconsin-Madison. (n.d.). Sample Preparation.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.

- ChemicalBook. (n.d.). This compound synthesis.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-252.

- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.

- BioOrganics. (2019). This compound.

- University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition.

- Hong, J. J. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd.

- University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 885-896.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C12H16N2O4 | CID 52988139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BioOrganics [bioorganics.biz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. scribd.com [scribd.com]

- 12. organomation.com [organomation.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 16. commons.ggc.edu [commons.ggc.edu]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

The Strategic Application of the Boc Protecting Group in the Functionalization of Aminopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, ubiquitous in a vast array of pharmaceuticals and functional materials. However, the inherent reactivity of both the amino group and the pyridine nitrogen presents a significant challenge for selective chemical modification. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the multifaceted role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these challenges. We will delve into the mechanistic underpinnings of Boc protection and deprotection, its profound influence on the electronic and steric properties of the aminopyridine ring, and its strategic application as a directing group to achieve regiochemical control in key synthetic transformations. This guide will provide not only theoretical insights but also field-proven protocols and comparative data to empower the rational design of synthetic routes for novel aminopyridine derivatives.

The Aminopyridine Conundrum: A Tale of Two Nitrogens

Aminopyridines possess two nucleophilic and basic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. This dual reactivity often leads to a lack of selectivity in electrophilic substitution and metal-catalyzed cross-coupling reactions, resulting in mixtures of products and low yields of the desired isomer. Furthermore, the amino group can coordinate to metal catalysts, interfering with their catalytic activity.

To achieve controlled and regioselective functionalization of the aminopyridine core, a protection strategy for the exocyclic amino group is indispensable. The ideal protecting group should:

-

Be introduced in high yield under mild conditions.

-

Be stable to a wide range of reaction conditions.

-

Influence the reactivity of the pyridine ring in a predictable manner.

-

Be removed selectively in high yield without affecting other functional groups.

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for the protection of aminopyridines, fulfilling these criteria with remarkable efficacy.

Installation of the Boc Group: A Robust and Versatile Protocol

The protection of an aminopyridine's exocyclic amino group as its N-Boc derivative is typically a straightforward and high-yielding process. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.[2] The resulting tetrahedral intermediate collapses, eliminating a molecule of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate, yielding the protected aminopyridine.

Experimental Protocol: General Procedure for Boc Protection of Aminopyridines

-

Dissolution: Dissolve the aminopyridine (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv). For less nucleophilic aminopyridines, the addition of a base like triethylamine (TEA, 1.2-2.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often beneficial to accelerate the reaction.[3]

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-Boc-protected aminopyridine.

| Reactant | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | TEA/DMAP | DCM | 4 | >95 | [1] |

| 3-Aminopyridine | None | THF | 12 | 98 | General Knowledge |

| 4-Aminopyridine | None | Acetonitrile | 3 | >95 | [4] |

Table 1: Representative Conditions for the Boc Protection of Aminopyridines.

Diagram: Mechanism of Boc Protection

Caption: Workflow for directed ortho-metalation and functionalization.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The Boc group is highly stable under the conditions typically employed in palladium-catalyzed cross-coupling reactions, making it an invaluable tool for the synthesis of complex biaryl and heteroaryl aminopyridines.

Suzuki-Miyaura Coupling

N-Boc-protected haloaminopyridines are excellent substrates in Suzuki-Miyaura cross-coupling reactions. The Boc group prevents interference from the amino group and allows for the efficient coupling of aryl- and heteroarylboronic acids or esters to the pyridine core. [5][6]This strategy is widely used in the synthesis of ligands, materials, and pharmaceutical intermediates. [7]

Buchwald-Hartwig Amination

While the primary function of the Boc group is to protect an existing amino group, it also plays a crucial role in the synthesis of more complex amines via Buchwald-Hartwig amination. For instance, a dihalo-pyridine can be selectively mono-aminated, and the resulting amino group can be Boc-protected. The remaining halogen can then undergo a second Buchwald-Hartwig amination with a different amine, leading to the synthesis of unsymmetrical diaminopyridines. [8][9]

Deprotection of the Boc Group: Releasing the Amine

The facile removal of the Boc group under acidic conditions is one of its most significant advantages. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to regenerate the free amine. [10][]

Experimental Protocol: Acidic Deprotection of N-Boc-Aminopyridines

-

Dissolution: Dissolve the N-Boc-protected aminopyridine in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% in DCM) or a solution of hydrogen chloride in dioxane (e.g., 4 M HCl). [12]3. Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess acid. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free aminopyridine.

For substrates containing acid-sensitive functional groups, milder deprotection methods have been developed, although they are less commonly used for robust systems like aminopyridines.

Comparative Analysis with Other Protecting Groups

While other protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) are prevalent in peptide chemistry, the Boc group offers distinct advantages for the functionalization of aminopyridines. [12][13][14]

| Protecting Group | Deprotection Condition | Stability | Key Advantage for Aminopyridines |

|---|---|---|---|

| Boc | Strong Acid (TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis | Excellent stability for cross-coupling and organometallic reactions. |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base | Orthogonal to Boc and Fmoc. |

| Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis | Not ideal for reactions requiring strong bases or nucleophiles. |

Table 2: Comparison of Common Amine Protecting Groups.

The stability of the Boc group to basic and nucleophilic conditions, which are often employed in pyridine ring functionalization (e.g., organometallic additions, cross-coupling reactions), makes it a superior choice in many synthetic campaigns.

Conclusion

The tert-butoxycarbonyl group is far more than a simple placeholder in the chemistry of aminopyridines. It is a powerful and versatile tool that enables chemists to modulate reactivity, control regioselectivity, and construct complex molecular architectures with precision. From its robust installation and facile removal to its critical role as a directed metalation group, the strategic use of Boc protection is fundamental to modern synthetic strategies in drug discovery and materials science. A thorough understanding of its function and application is therefore essential for any scientist working with the aminopyridine scaffold.

References

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Master Organic Chemistry. (2023). Amine Protection and Deprotection.

- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.

- RSC Publishing. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry.

- Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.

- National Institutes of Health. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Catalysis.

- National Institutes of Health. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry.

- National Institutes of Health. (2019). Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Catalysis.

- ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules.

- ResearchGate. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.

- National Institutes of Health. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Medicinal Chemistry Letters.

- CSIR-NIScPR. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B.

Sources

- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

commercial suppliers of Methyl 2-(Boc-amino)isonicotinate

An In-Depth Technical Guide to Methyl 2-(Boc-amino)isonicotinate for Researchers and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 639091-75-1) is a synthetically valuable pyridine derivative that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates three key functional groups: a pyridine ring, a methyl ester, and a tert-butoxycarbonyl (Boc) protected amine. This strategic arrangement allows for selective, sequential modification at different points of the molecule, making it an indispensable tool for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[4][5] The pyridine nucleus is a common motif in many biologically active compounds, and this reagent provides a reliable entry point for its incorporation.[4]

Molecular Structure and Properties:

-

IUPAC Name: methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate[2]

-

Appearance: Typically a white to pale-yellow solid[3]

Caption: General workflow for Boc protection and deprotection in synthesis.

Commercial Suppliers of this compound

Sourcing high-quality starting materials is critical for the success and reproducibility of research. This compound is available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. When selecting a supplier, researchers should consider purity, availability, cost, and the quality of accompanying technical documentation (e.g., Certificate of Analysis).

Below is a comparative summary of several commercial suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the vendor.

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities | Notes |

| Tokyo Chemical Industry (TCI) | M2172 (precursor) | >98.0% (GC) | 1g, 5g | TCI is a well-regarded supplier of research chemicals. The direct Boc-protected compound may require custom synthesis or checking their full catalog. |

| Sigma-Aldrich (Merck) | Varies | ≥98% | Gram to Kilogram | A major global supplier with extensive quality control. Search by CAS number 639091-75-1 for current availability. |

| BLD Pharm | BD140026 | 98% | 1g, 5g, 25g | Offers a range of building blocks for pharmaceutical research. [6] |

| BioOrganics | BO-34660 | >98% | Inquiry required | Specializes in organic intermediates for drug discovery. [7] |

| Sunway Pharm Ltd | CB26602 | Not specified | Inquiry required | A supplier of organic building blocks and pharmaceutical intermediates. [8] |